4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol;sulfuric acid
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Overview
Description
4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol;sulfuric acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolo[1,2-a]benzimidazole core with a phenol group and a morpholine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylboronic acid, morpholine, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The morpholine and phenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Another compound with a morpholine moiety, known for its herbicidal activity.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6: A quinazoline derivative with similar structural features.
Uniqueness
4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol stands out due to its unique combination of a pyrrolo[1,2-a]benzimidazole core with phenol and morpholine groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
174657-62-6 |
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Molecular Formula |
C28H29N3O6S |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol;sulfuric acid |
InChI |
InChI=1S/C28H27N3O2.H2O4S/c32-23-12-10-21(11-13-23)24-20-31-26-9-5-4-8-25(26)30(15-14-29-16-18-33-19-17-29)28(31)27(24)22-6-2-1-3-7-22;1-5(2,3)4/h1-13,20,32H,14-19H2;(H2,1,2,3,4) |
InChI Key |
LNJNIASLJICAFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N4C2=C(C(=C4)C5=CC=C(C=C5)O)C6=CC=CC=C6.OS(=O)(=O)O |
Origin of Product |
United States |
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